![molecular formula C13H13ClN4O3 B2883854 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide CAS No. 478249-29-5](/img/structure/B2883854.png)
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide
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Overview
Description
“5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances in recent years . Imidazole was first synthesized using glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds, and their various structure reactions offer enormous scope in the field of medicinal chemistry .Molecular Structure Analysis
Imidazole is a planar ring that is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The structure of “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” would include this imidazole ring along with other functional groups.Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The specific reactions of “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it can function as both an acid and a base . The specific physical and chemical properties of “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide” would depend on its exact molecular structure.Scientific Research Applications
Organic & Biomolecular Chemistry
Field
Organic Chemistry
Application
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Method
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
Results
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
Therapeutic Potential
Field
Medicinal Chemistry
Application
Imidazole has become an important synthon in the development of new drugs .
Method
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of pH-sensitive Polyaspartamide Derivatives
Field
Polymer Chemistry
Application
1-(3-Aminopropyl)imidazole was used in the synthesis of pH-sensitive polyaspartamide derivatives .
Method
It was also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Future Directions
Imidazole compounds have been an interesting source for researchers for more than a century . With their wide range of biological activities and their role as key components in many functional molecules, they continue to be a focus of research in the field of medicinal chemistry . Future research may continue to explore the synthesis, properties, and potential applications of imidazole derivatives, including “5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide”.
properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c14-10-2-3-12(18(20)21)11(8-10)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZGWGYEJGVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide |
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